molecular formula C18H15N3O3S B3010330 G0507

G0507

Cat. No.: B3010330
M. Wt: 353.4 g/mol
InChI Key: GZLHQRURTUJCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G0507 is a pyrrolopyrimidinedione compound known for its potent inhibitory activity against the LolCDE ABC transporter. This compound is particularly effective in inhibiting the growth of Escherichia coli and inducing the extracytoplasmic σE stress response. This compound serves as a valuable chemical probe for dissecting lipoprotein trafficking in Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of G0507 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolopyrimidinedione core structure, followed by functional group modifications to achieve the desired compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

G0507 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may result in reduced forms of this compound with different chemical properties.

Scientific Research Applications

G0507 has a wide range of scientific research applications, including:

Mechanism of Action

G0507 exerts its effects by inhibiting the LolCDE ABC transporter, which is essential for lipoprotein trafficking in Gram-negative bacteria. The inhibition of this transporter disrupts the proper functioning of bacterial cells, leading to growth inhibition and induction of the extracytoplasmic σE stress response. The molecular targets include the LolC, LolD, and LolE proteins, which are part of the transporter complex .

Comparison with Similar Compounds

Similar Compounds

    G0506: Another pyrrolopyrimidinedione compound with similar inhibitory activity against the LolCDE ABC transporter.

    G0508: A structurally related compound with variations in functional groups, leading to different biological activities.

Uniqueness of G0507

This compound is unique due to its high potency and specificity in inhibiting the LolCDE ABC transporter. Its ability to induce the extracytoplasmic σE stress response makes it a valuable tool for studying bacterial stress mechanisms and developing new antibacterial agents .

Properties

IUPAC Name

5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-9-3-8-12(25-9)15-13(10-4-6-11(24-2)7-5-10)14-16(19-15)20-18(23)21-17(14)22/h3-8H,1-2H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLHQRURTUJCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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